molecular formula C23H24N4O2 B2433734 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890631-34-2

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2433734
CAS No.: 890631-34-2
M. Wt: 388.471
InChI Key: WBVXWINDSWNHNL-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C23H24N4O2 and its molecular weight is 388.471. The purity is usually 95%.
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Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-14-6-9-18(10-7-14)25-21-12-15(2)24-23-22(16(3)26-27(21)23)17-8-11-19(28-4)20(13-17)29-5/h6-13,25H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVXWINDSWNHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring system. Its structure can be depicted as follows:

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_2

This compound features two methoxy groups on the phenyl ring and a dimethyl substitution on the pyrazolo moiety, contributing to its unique pharmacological profile.

Research indicates that pyrazolo[1,5-a]pyrimidines can act as potent inhibitors of mycobacterial ATP synthase, making them candidates for treating infections like tuberculosis caused by Mycobacterium tuberculosis (M.tb) . The compound's mechanism involves disrupting ATP production in bacteria, leading to growth inhibition.

Inhibition Studies

In vitro studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit varying degrees of activity against M.tb. For instance, compounds with specific substitutions at the 3 and 5 positions on the phenyl ring demonstrated enhanced antimycobacterial activity .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeObservations
Antimicrobial Effective against M.tb; inhibits ATP synthase .
Anticancer Shows cytotoxic effects on various cancer cell lines (e.g., MCF-7) with IC50 values reported .
Anti-inflammatory Potential in reducing inflammation markers; further studies needed for confirmation .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds within the same class as this compound:

  • Antitubercular Activity : A focused library of pyrazolo[1,5-a]pyrimidin-7-amines was synthesized and evaluated for their ability to inhibit M.tb growth. The most effective analogues showed low cytotoxicity while maintaining significant activity against the pathogen .
  • Cytotoxicity in Cancer Models : In vitro testing revealed that certain derivatives exhibited potent cytotoxicity against cancer cell lines such as MCF-7 and NCI-H460. The IC50 values ranged from 0.01 µM to 42.30 µM depending on the specific derivative tested .
  • Structure-Activity Relationships : SAR studies highlighted that modifications at specific positions on the pyrazolo and phenyl rings could significantly enhance biological activity. For example, substituents such as halogens or additional methoxy groups were associated with improved efficacy against both bacterial and cancer cell lines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicate that modifications in the pyrazolo[1,5-a]pyrimidine scaffold can enhance antimicrobial potency. For instance, derivatives of this compound have shown promising results in inhibiting mycobacterial ATP synthase, which is crucial for the survival of the bacteria. In vitro assays demonstrated that certain analogs could significantly reduce ATP levels in Mycobacterium smegmatis, indicating their potential as anti-tuberculosis agents .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary research suggests that it may act as an apoptosis inducer in cancer cell lines. The mechanism involves the modulation of cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. By inhibiting CDK activity, these compounds can halt the proliferation of cancer cells and induce apoptosis .

Neuroprotective Effects

There is emerging evidence suggesting that pyrazolo[1,5-a]pyrimidines may possess neuroprotective properties. Compounds similar to 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine have been studied for their ability to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Synthesis and Functionalization

The synthesis of this compound involves several key steps that allow for functionalization at various positions on the pyrazolo[1,5-a]pyrimidine ring. This flexibility in synthesis enables researchers to create a library of derivatives with potentially enhanced biological activities . For example, introducing different substituents can alter lipophilicity and bioavailability, impacting the overall efficacy of the compounds.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of pyrazolo[1,5-a]pyrimidines. The presence of methoxy groups and methyl substitutions has been linked to increased activity against specific targets while minimizing toxicity .

Case Studies

StudyFocusFindings
Tantry et al., 2022Antimycobacterial activityIdentified derivatives that inhibit ATP synthase in M. tuberculosis; active in vivo models .
Recent Advances in Pyrazole CompoundsAnticancer propertiesHighlighted potential as CDK inhibitors leading to apoptosis in cancer cell lines .
Neuroprotection StudiesNeuroprotective effectsDemonstrated protection against oxidative stress in neuronal cells .

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